molecular formula C20H25N5O4 B2436546 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-82-0

3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2436546
CAS No.: 876899-82-0
M. Wt: 399.451
InChI Key: IAPJVLBESWGDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine family This compound is characterized by its unique structure, which includes ethoxyethyl and methoxyphenyl groups attached to a purino[7,8-a]pyrimidine core

Preparation Methods

The synthesis of 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route begins with the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the ethoxyethyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and methoxybenzene. The reaction conditions often involve refluxing in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with molecular targets such as PARPs. By inhibiting PARP activity, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly relevant in cancer cells, which rely heavily on PARP-mediated DNA repair for survival .

Comparison with Similar Compounds

Similar compounds to 3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione include:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit PARP activity, making it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-4-29-13-12-25-18(26)16-17(22(2)20(25)27)21-19-23(10-7-11-24(16)19)14-8-5-6-9-15(14)28-3/h5-6,8-9H,4,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPJVLBESWGDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.